molecular formula C15H18FN3O3 B2518325 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2034566-71-5

3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

Cat. No.: B2518325
CAS No.: 2034566-71-5
M. Wt: 307.325
InChI Key: KNJPFMPRQCSONJ-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide core linked to a pyrazole ring via a flexible ethoxyethyl chain, a design feature often associated with bioactive compounds. The molecule is further functionalized with fluorine and methoxy groups, which are common in pharmaceuticals to fine-tune properties like metabolic stability and membrane permeability. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are exploring its potential as a chemical tool to study various biological pathways. Structurally related pyrazine and benzamide compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties . The presence of the pyrazole moiety is a key feature in many enzyme inhibitors and receptor ligands. Similarly, fluorinated benzamides are frequently explored for their potential to interact with diverse protein targets. This combination of structural elements makes this compound a valuable compound for high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel pharmacological probes in early-stage discovery research. Handle with care in a laboratory setting.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c1-21-14-4-3-12(11-13(14)16)15(20)17-6-9-22-10-8-19-7-2-5-18-19/h2-5,7,11H,6,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJPFMPRQCSONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOCCN2C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the fluoro and methoxy substituents. The pyrazolyl group is then attached via an ethoxy linker. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

Major products formed from these reactions include various substituted benzamides, pyrazoles, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Pharmacological Relevance (Inferred) Reference
3-fluoro-4-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide C₁₆H₁₉FN₂O₃ 3-fluoro, 4-methoxy, pyrazole-ethoxyethyl linker Kinase inhibition, metabolic stability Target
N-{2-[(2E)-2-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazino]-2-oxoethyl}-4-propoxybenzamide C₂₉H₂₇FN₆O₃ 4-propoxy, 4-fluorophenylpyrazole, hydrazine linker Anticancer (via kinase or receptor targeting)
2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide C₂₇H₃₃FN₆O₃ Cyclohexylethoxy, triazolopyridine, 1-methylpyrazole CNS permeability (bulky substituents)
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide C₁₄H₁₁FN₄O₃ Benzofuran core, oxadiazolyl group Antibacterial (enhanced heterocyclic binding)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide C₂₀H₁₈F₄N₂O₃S Benzothiazole, tetrafluoropropoxymethyl Anti-inflammatory (sulfur-enhanced targeting)

Key Findings

Substituent Effects on Binding Affinity

  • The 3-fluoro-4-methoxy substitution in the target compound provides a balance between electron-withdrawing (F) and electron-donating (OCH₃) effects, optimizing interactions with hydrophobic pockets in kinases . In contrast, the 4-propoxy group in increases lipophilicity but may reduce solubility.
  • Pyrazole vs. Triazole/Triazolopyridine : The target’s pyrazole side chain offers moderate steric bulk compared to the triazolopyridine in , which may enhance selectivity for specific kinase isoforms. Triazolopyridines in are associated with improved CNS penetration due to their planar structure.

By contrast, the rigid hydrazine linker in may restrict rotational freedom, reducing off-target effects but limiting bioavailability.

Heterocyclic Modifications Replacement of pyrazole with oxadiazole (as in ) introduces stronger hydrogen-bond acceptors, enhancing antibacterial activity but possibly reducing metabolic stability.

Bulk and Solubility Trade-offs

  • Bulky substituents like cyclohexylethoxy in improve target residence time but may hinder aqueous solubility. The target compound’s smaller pyrazole-ethoxyethyl group avoids this issue, favoring oral bioavailability.

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